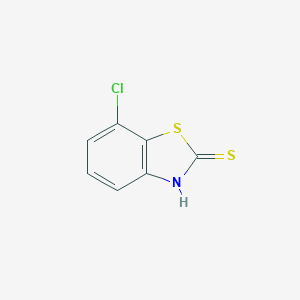

7-Chloro-2-mercaptobenzothiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-chloro-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNS2/c8-4-2-1-3-5-6(4)11-7(10)9-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPDPFMGWDPYVEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)SC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457585 | |

| Record name | 7-CHLORO-2-MERCAPTOBENZOTHIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1849-73-6 | |

| Record name | 7-CHLORO-2-MERCAPTOBENZOTHIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Chloro-2-mercaptobenzothiazole

Abstract

7-Chloro-2-mercaptobenzothiazole is a halogenated heterocyclic organosulfur compound that serves as a critical structural motif and versatile synthetic intermediate. Its unique electronic and steric properties, conferred by the fused aromatic system, the thione-thiol tautomerism, and the electron-withdrawing chloro substituent, make it a molecule of significant interest. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a particular focus on its role as a precursor in the development of bioactive molecules and as a functional material in industrial processes. We will delve into the mechanistic basis of its utility, supported by detailed experimental protocols and workflow visualizations, to provide researchers, scientists, and drug development professionals with a foundational and actionable understanding of this important chemical entity.

Chemical Identity and Structure

This compound is systematically known as 7-Chlorobenzo[d]thiazole-2-thiol.[1] Like its parent compound, 2-mercaptobenzothiazole (MBT), it exists predominantly in the thione tautomeric form, 7-Chloro-1,3-benzothiazole-2(3H)-thione, due to the greater stability of the amide-like system.[2] This tautomerism is a critical feature governing its reactivity.

The chemical structure consists of a benzene ring fused to a thiazole ring, with a chlorine atom at position 7 and a mercapto/thione group at position 2.

Chemical Structure:

(Representation of the dominant thione tautomer)

Key Identifiers:

-

Molecular Formula: C₇H₄ClNS₂[1]

-

Molecular Weight: 201.70 g/mol [1]

-

CAS Number: 1849-73-6[1]

-

Alternate Name: 7-Chlorobenzo[d]thiazole-2-thiol[1]

Physicochemical and Spectroscopic Properties

The properties of this compound are dictated by its aromaticity, the presence of heteroatoms, and the chloro substituent. These features influence its solubility, melting point, and spectroscopic signature.

| Property | Value | Source |

| Physical State | White to yellow/green crystalline powder | |

| Melting Point | 198.0 to 204.0 °C | |

| Solubility | Insoluble in water; Soluble in dilute alkali, acetone, ethanol, and benzene. | [3][4] |

| pKa | ~7.0 (Estimated, based on parent MBT) | [5] |

| log Kow | ~2.4 (Estimated, based on parent MBT) | [6] |

| ¹H NMR | Aromatic protons typically resonate between 7.0-8.0 ppm. | [7] |

| ¹³C NMR | Thione carbon (C=S) signal is significantly downfield (~165-170 ppm). | [7][8] |

| IR Spectroscopy (cm⁻¹) | Key bands include C=S stretch (~1300 cm⁻¹), N-H stretch (~3100 cm⁻¹), and C-Cl stretch. | [7][8] |

Note: Spectroscopic values are generalized from derivatives and the parent compound, as specific data for the 7-chloro isomer is sparse in public literature. The values serve as a guide for characterization.

Synthesis and Mechanistic Considerations

The synthesis of substituted 2-mercaptobenzothiazoles typically follows established routes involving the cyclization of an appropriate aniline precursor with a source of carbon and sulfur.

Common Synthetic Route: The industrial synthesis of the parent compound, MBT, involves the high-pressure reaction of aniline with carbon disulfide and sulfur (the Kelly process).[2][6] For this compound, the analogous precursor would be 3-chloroaniline.

Mechanism Rationale:

-

Nucleophilic Attack: The amino group of 3-chloroaniline acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide (CS₂). This forms a dithiocarbamic acid intermediate.

-

Intramolecular Cyclization: Under heat and pressure, and in the presence of elemental sulfur which acts as an oxidant, the intermediate undergoes intramolecular electrophilic substitution onto the benzene ring.

-

Aromatization/Tautomerization: The subsequent loss of hydrogen sulfide (H₂S) leads to the formation of the stable, aromatic benzothiazole ring system.[2]

The use of high pressure and temperature is necessary to overcome the activation energy for the cyclization and oxidation steps.[9]

Workflow: Synthesis of this compound

The following diagram illustrates the generalized high-pressure synthesis workflow.

Caption: Generalized workflow for the synthesis of this compound.

Applications and Mechanisms of Action

While direct applications in drug development are less documented than for other isomers, the this compound scaffold is a valuable precursor for creating derivatives with diverse biological activities.[10][11] Its primary roles can be categorized as a synthetic building block and an industrial functional material.

Precursor for Bioactive Compounds

The true value for drug development professionals lies in the reactivity of the mercapto group. It can be easily S-alkylated, S-acylated, or oxidized to create a diverse library of derivatives.[12][13][14]

-

Mechanism of Derivatization: The thiol/thione tautomerism allows the compound to be deprotonated by a base (e.g., NaH, K₂CO₃), forming a nucleophilic thiolate. This thiolate can then readily attack various electrophiles (e.g., alkyl halides, acyl chlorides) in an Sₙ2 reaction to form stable thioether or thioester linkages.[11]

-

Therapeutic Relevance: Benzothiazole derivatives are known to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities.[10][11][15] The 7-chloro substituent can modulate the lipophilicity and electronic properties of the final molecule, potentially enhancing membrane permeability or binding affinity to biological targets. For instance, while some studies show the 7-chloro analogue of certain derivatives to have diminished activity compared to the 5-chloro version, this highlights the critical role of substituent positioning in structure-activity relationships (SAR).[11]

Corrosion Inhibition

Like the parent MBT, the 7-chloro derivative is an effective corrosion inhibitor, particularly for copper and its alloys.[16][17][18]

-

Mechanism of Action: The inhibitor functions by adsorbing onto the metal surface.[18][19] The nitrogen and sulfur atoms in the heterocyclic ring possess lone pairs of electrons, which can coordinate with vacant d-orbitals of the metal atoms. This forms a protective, passivating film that acts as a barrier, preventing corrosive agents (like chloride ions in acidic media) from reaching the metal surface.[19][20] The planarity of the molecule facilitates efficient packing and surface coverage. The chloro-substituent influences the electron density of the ring, which can modulate the strength of this adsorption.

Diagram: Mechanism of Corrosion Inhibition

This diagram illustrates the logical flow of the corrosion inhibition process.

Caption: Logical flow of the corrosion inhibition mechanism via surface adsorption.

Experimental Protocol: Synthesis of an S-Alkylated Derivative

This protocol provides a representative, field-proven method for derivatizing the scaffold, a key step in developing novel compounds for screening. This procedure is adapted from general methodologies for the S-alkylation of 2-mercaptobenzothiazoles.[11][15]

Objective: To synthesize S-benzyl-7-chloro-2-mercaptobenzothiazole.

Materials:

-

This compound (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Acetone, anhydrous

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) apparatus

Methodology:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.02 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).

-

Causality: K₂CO₃ is a mild base sufficient to deprotonate the thiol tautomer, forming the potassium thiolate salt in situ. This nucleophile is required for the subsequent reaction. Acetone is a suitable polar aprotic solvent that dissolves the reactants without participating in the reaction.

-

-

Solvent Addition: Add 40 mL of anhydrous acetone to the flask. Stir the suspension for 15 minutes at room temperature to ensure uniform mixing and partial salt formation.

-

Electrophile Addition: Add benzyl bromide (1.3 mL, 11 mmol) dropwise to the stirring suspension.

-

Causality: Benzyl bromide is the electrophile. Dropwise addition controls any potential exotherm and ensures a homogenous reaction. An excess (1.1 eq) is used to drive the reaction to completion.

-

-

Reaction & Monitoring: Attach a reflux condenser and heat the mixture to reflux (approx. 56 °C for acetone) using a heating mantle. Monitor the reaction progress using TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 3-5 hours.

-

Trustworthiness: TLC allows for real-time tracking of the consumption of the starting material and the formation of the product, ensuring the reaction is not stopped prematurely or heated unnecessarily.

-

-

Work-up - Quenching and Extraction: Once the reaction is complete, cool the flask to room temperature. Remove the acetone using a rotary evaporator. To the resulting solid, add 50 mL of deionized water to dissolve the inorganic salts (KBr, excess K₂CO₃). Extract the aqueous layer three times with 30 mL portions of diethyl ether.

-

Causality: The product is organic-soluble while the inorganic byproducts are water-soluble. This liquid-liquid extraction is a standard and efficient purification step.

-

-

Drying and Isolation: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to obtain the pure S-benzyl-7-chloro-2-mercaptobenzothiazole.

Conclusion

This compound represents a strategically important molecule whose utility is rooted in its distinct chemical architecture. While its direct applications are specialized, its primary value lies in its role as a versatile synthetic platform. The predictable reactivity of its mercapto group, combined with the electronic influence of the chloro-substituent, provides a robust starting point for the synthesis of novel derivatives. For researchers in drug discovery, understanding its synthesis and derivatization chemistry is key to unlocking its potential in creating new chemical entities for biological screening. For material scientists, its inherent ability to form protective films on metal surfaces makes it and its parent compounds valuable tools in the ongoing effort to control corrosion. This guide has aimed to provide the foundational knowledge and practical insights necessary for professionals to effectively utilize this compound in their respective fields.

References

- Gornowicz, A., et al. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Materials.

- Krasavin, M. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. MDPI.

- Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Scientia Pharmaceutica.

- Gornowicz, A., et al. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Semantic Scholar.

- Wikipedia. (n.d.). Mercaptobenzothiazole.

- PubChem. (n.d.). 5-Chloro-2-mercaptobenzothiazole.

- Wang, F., et al. (2022). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. MDPI.

- Goudarzi, N., et al. (2010). 2-Mercaptobenzothiazole as corrosion inhibitor of 316 stainless steel in acid solution. ResearchGate.

- Kadhim, S. H., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies.

- Ahmed, A. H., & Ahmed, A. S. (2014). Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. Iraqi Journal of Science.

- Al-Jbouri, F. A. H., & Al-Masoudi, W. A. M. (2020). Synthesis and Characterization of Some Heterocyclic Compounds Derived from 2-Mercapto Benzothiazole. AIP Publishing.

- Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Semantic Scholar.

- El-Sayed, A. M., et al. (2021). The inhibitive action of 2-mercaptobenzothiazole on the porosity of corrosion film formed on aluminum and aluminum–titanium alloys in hydrochloric acid solution. Scientific Reports.

- Kelly, P. F., & Williams, J. M. (2013). 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. ResearchGate.

- Gas-Sensing.com. (n.d.). MBT: The Corrosion Inhibitor with Health Implications.

- Goudarzi, N., et al. (2014). Investigation on 2-mercaptobenzothiazole behavior as corrosion inhibitor for 316-stainless steel in acidic media. Emerald Insight.

- PubChem. (n.d.). 2-Mercaptobenzothiazole.

- ResearchGate. (n.d.). Inhibition performance of 2-mercaptobenzothiazole derivatives in CO2 saturated solution and its adsorption behavior at Fe surface.

- International Agency for Research on Cancer. (2016). 2-MERCAPTOBENZOTHIAZOLE.

- The Good Scents Company. (n.d.). 2-mercaptobenzothiazole, 149-30-4.

Sources

- 1. scbt.com [scbt.com]

- 2. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. Mercaptobenzothiazole, MBT Chemical - IRO Water Treatment [irowater.com]

- 5. 2-Mercaptobenzothiazole | C6H4SNCSH | CID 697993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. publications.iarc.who.int [publications.iarc.who.int]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 5-Chloro-2-mercaptobenzothiazole | C7H4ClNS2 | CID 2723842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemmethod.com [chemmethod.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.aip.org [pubs.aip.org]

- 15. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. gas-sensing.com [gas-sensing.com]

- 18. nargesgoudarzi.com [nargesgoudarzi.com]

- 19. The inhibitive action of 2-mercaptobenzothiazole on the porosity of corrosion film formed on aluminum and aluminum–titanium alloys in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Physical and Chemical Properties of 7-Chloro-2-mercaptobenzothiazole

Introduction

7-Chloro-2-mercaptobenzothiazole is a heterocyclic organic compound featuring a benzothiazole core structure. This molecule is distinguished by a chlorine atom at the 7-position and a thiol group at the 2-position. As a member of the mercaptobenzothiazole family, it serves as a crucial intermediate and building block in the synthesis of more complex molecules, particularly in the realms of medicinal chemistry and materials science. The reactivity of its thiol and chloro-substituted aromatic ring makes it a versatile reagent for developing novel compounds with potential biological activities. This guide provides a comprehensive overview of its fundamental physical and chemical properties, along with practical protocols for its characterization, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties

The foundational characteristics of this compound are summarized below. These properties are critical for its handling, purification, and application in synthetic chemistry.

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | 7-Chlorobenzo[d]thiazole-2-thiol | [1] |

| CAS Number | 1849-73-6 | [1] |

| Molecular Formula | C₇H₄ClNS₂ | [1] |

| Molecular Weight | 201.70 g/mol | [1] |

| Appearance | White to yellow or green powder/crystal | |

| Melting Point | 198.0 to 204.0 °C | |

| Solubility | Insoluble in water; soluble in many organic solvents and dilute alkali solutions. | [2][3] |

Note: The compound exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form generally being more stable.[4]

Solubility Profile: The solubility of this compound is a key consideration for its use in reactions and for its purification. Its flat, aromatic structure and the presence of a chlorine atom lend it a nonpolar character, making it poorly soluble in water.[2] However, it demonstrates good solubility in a range of organic solvents, including ethanol, acetone, and chloroform.[2] The acidic nature of the thiol group allows it to be dissolved in dilute aqueous alkali solutions, such as sodium hydroxide, through the formation of the corresponding thiolate salt. This property is often exploited for extraction and purification purposes.

Chemical Reactivity and Stability

The chemical behavior of this compound is primarily dictated by the reactive thiol group and the chlorinated benzothiazole ring system.

-

Thiol Group Reactivity : The exocyclic sulfur atom is a primary site for various chemical transformations. It can be readily S-alkylated, S-acylated, and oxidized. The reaction with alkyl halides in the presence of a base is a common method to introduce diverse side chains.[5] Oxidation of the thiol group can lead to the formation of the corresponding disulfide, 2,2'-dithiobis(7-chlorobenzothiazole).

-

Aromatic Ring Reactivity : The benzothiazole ring can undergo electrophilic aromatic substitution reactions. The position of substitution will be directed by the existing chloro and thiazole ring substituents.

-

Stability : this compound is a stable compound under standard laboratory conditions. However, prolonged exposure to air can lead to gradual oxidation of the thiol group.[6] It is incompatible with strong oxidizing agents, acids, and acid fumes.[6]

Experimental Protocols for Characterization

Accurate characterization is paramount to ensure the purity and structural integrity of this compound for any research or development application.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for determining the purity of a this compound sample. Since many thiols lack strong chromophores, derivatization is often employed for sensitive detection.[7][8][9]

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same solvent mixture.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

-

Gradient: Start with 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Integrate the peak areas of all components in the chromatogram.

-

Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

-

Experimental Workflow for HPLC Analysis

Caption: Workflow for HPLC purity analysis.

Protocol 2: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for confirming the chemical structure of this compound.[11][12]

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

-

¹H NMR Spectroscopy:

-

Acquire a proton NMR spectrum. The aromatic region (typically 7.0-8.0 ppm) should show signals corresponding to the three protons on the benzothiazole ring. The coupling patterns will be indicative of their relative positions.

-

The thiol proton (if observable) will likely appear as a broad singlet and its chemical shift can be variable.

-

-

¹³C NMR Spectroscopy:

-

Acquire a carbon-13 NMR spectrum. This will show distinct signals for each of the seven carbon atoms in the molecule.

-

The thione carbon (C=S) is expected to be significantly downfield. For the related 6-chloro derivative, this carbon appears at approximately 166 ppm.[10]

-

-

Data Interpretation:

-

Analyze the chemical shifts, integration values (for ¹H NMR), and coupling constants to confirm that the observed spectra are consistent with the structure of this compound.

-

Logical Relationship in NMR Structural Confirmation

Sources

- 1. scbt.com [scbt.com]

- 2. Page loading... [guidechem.com]

- 3. 2-Mercaptobenzothiazole | 149-30-4 [chemicalbook.com]

- 4. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]

- 5. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-MERCAPTOBENZOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. HPLC simultaneous analysis of thiols and disulfides: on-line reduction and indirect fluorescence detection without derivatization - Analyst (RSC Publishing) [pubs.rsc.org]

- 8. diva-portal.org [diva-portal.org]

- 9. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]

- 10. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]

Whitepaper: Synthesis of 7-Chloro-2-mercaptobenzothiazole from o-Haloanilines: A Mechanistic and Methodological Guide

An In-depth Technical Guide for Drug Development Professionals

Abstract: 7-Chloro-2-mercaptobenzothiazole is a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synthesis, focusing on a modern, efficient, and metal-free approach starting from ortho-haloaniline precursors. Moving beyond a simple recitation of steps, this document elucidates the underlying reaction mechanisms, explains the rationale behind procedural choices, and presents a detailed, field-tested protocol. The core of this guide is a DBU-promoted tandem reaction, which offers high yields and operational simplicity, making it a valuable methodology for researchers in drug discovery and process development.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Its derivatives are known to act as inhibitors for enzymes like heat shock protein 90 (Hsp90) and monoamine oxidase, and exhibit antimicrobial, anti-inflammatory, and antitumor properties.[1] The 2-mercaptobenzothiazole (MBT) subgroup, in particular, is not only biologically active but also serves as a crucial industrial chemical, famously used as a vulcanization accelerator in the rubber industry.[2]

This compound (CAS No: 1849-73-6, Molecular Formula: C₇H₄ClNS₂) is a halogenated derivative of MBT, a substitution pattern often employed in drug design to modulate physiochemical properties such as lipophilicity and metabolic stability.[3] The synthesis of such specifically substituted analogs requires robust and predictable chemical methods.

While classical syntheses of MBT often rely on the high-pressure reaction of anilines with carbon disulfide and sulfur or the cyclization of o-aminothiophenols, these methods can suffer from harsh conditions and limited substrate scope.[1][4] Modern organic synthesis has gravitated towards more versatile and milder alternatives, among which the cyclization of o-haloanilines has emerged as a powerful strategy.[5][6] This guide focuses on a particularly elegant and efficient example of this approach: a tandem reaction promoted by the organic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

Core Synthesis Strategy: The DBU-Promoted Tandem Reaction

The selected methodology involves the reaction of a suitably substituted o-haloaniline with carbon disulfide (CS₂) in the presence of DBU to directly afford the 2-mercaptobenzothiazole product in high yield.[5] This metal-free approach is notable for its efficiency and tolerance of various functional groups, making it highly attractive for both laboratory-scale synthesis and potential scale-up.[5]

Reaction Mechanism and Rationale

The success of this synthesis hinges on a tandem sequence of nucleophilic addition followed by an intramolecular nucleophilic aromatic substitution (SNAr). The choice of DBU as the base is critical; as a strong, non-nucleophilic amine, it facilitates the necessary proton transfers without competing with the aniline in reacting with carbon disulfide.[5]

The proposed mechanism proceeds as follows:

-

Dithiocarbamate Formation: The amino group of the o-haloaniline performs a nucleophilic attack on the electrophilic carbon of carbon disulfide. DBU acts as a base, facilitating this addition and the subsequent deprotonation to form a dithiocarbamate salt intermediate.

-

Intramolecular SNAr Cyclization: The key ring-forming step is an intramolecular SNAr reaction. The sulfur anion of the dithiocarbamate intermediate attacks the aromatic carbon bearing the halogen (e.g., iodine or bromine), displacing the halide and forming the five-membered thiazole ring.

-

Tautomerization: The initial cyclized product exists in its thione form, which rapidly tautomerizes to the more stable thiol form, yielding the final this compound.

This mechanistic pathway is visualized in the diagram below.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol: A Self-Validating Workflow

This protocol is adapted from the highly efficient method reported by Xi and coworkers and is designed to be a self-validating system where the rationale for each step is clearly defined.[5]

Materials and Reagents

| Reagent/Material | Grade | Supplier Suggestion | Purpose |

| 3-Chloro-2-iodoaniline | >97% Purity | Commercial Source | Starting o-haloaniline |

| Carbon Disulfide (CS₂) | Anhydrous, >99% | Commercial Source | C1 synthon for the mercaptothiazole ring |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | >98% Purity | Commercial Source | Non-nucleophilic organic base |

| Toluene | Anhydrous | Commercial Source | Reaction solvent |

| Ethyl Acetate | ACS Grade | Commercial Source | Extraction solvent |

| Hexane | ACS Grade | Commercial Source | Eluent for chromatography |

| Saturated NH₄Cl Solution | N/A | Prepared in-house | Aqueous quench |

| Brine | N/A | Prepared in-house | Washing agent |

| Anhydrous MgSO₄ or Na₂SO₄ | N/A | Commercial Source | Drying agent |

| Silica Gel | 230-400 mesh | Commercial Source | Stationary phase for column chromatography |

Step-by-Step Methodology

-

Reaction Setup (Inert Atmosphere is Key):

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-2-iodoaniline (1.0 mmol).

-

Place the flask under an inert atmosphere (e.g., nitrogen or argon). This is crucial to prevent oxidation of intermediates and ensure anhydrous conditions.

-

Add anhydrous toluene (5.0 mL) via syringe to dissolve the aniline.

-

Causality: Anhydrous conditions are essential as water can interfere with the base and potentially lead to side reactions. Toluene is an excellent solvent as its boiling point (~110 °C) is suitable for the reaction, though the original procedure calls for 80 °C, which is easily maintained with a standard heating mantle and controller.[5]

-

-

Addition of Reagents:

-

Add carbon disulfide (2.0 mmol, 2.0 equiv.) to the solution via syringe.

-

Add DBU (2.0 mmol, 2.0 equiv.) dropwise to the stirring solution at room temperature.

-

Causality: Using a stoichiometric excess of CS₂ and DBU ensures the reaction goes to completion. Adding DBU dropwise helps to control any initial exotherm.

-

-

Reaction Execution and Monitoring:

-

Heat the reaction mixture to 80 °C using an oil bath.

-

Maintain stirring at this temperature for the prescribed reaction time (typically 12-24 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable eluent system is 10-20% ethyl acetate in hexane. The disappearance of the starting aniline spot indicates reaction completion.

-

Causality: Heating provides the necessary activation energy for the SNAr cyclization step. TLC is a simple and effective way to track the consumption of the limiting reagent, preventing premature or unnecessarily long reaction times.

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). This neutralizes the DBU base.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Causality: This standard aqueous work-up effectively separates the organic product from the basic catalyst and other water-soluble species, yielding a crude product suitable for purification.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20%) to isolate the pure this compound.

-

Combine the product-containing fractions (identified by TLC) and remove the solvent under reduced pressure to yield the final product as a solid.

-

Causality: Flash chromatography is the standard method for purifying organic compounds of this nature, effectively separating the desired product from unreacted starting materials and non-polar byproducts.

-

Overall Experimental Workflow

The entire process, from initial setup to the final purified compound, is summarized in the following workflow diagram.

Caption: A step-by-step overview of the experimental workflow.

Conclusion

The DBU-promoted synthesis of this compound from o-haloanilines represents a robust, efficient, and mechanistically elegant method for accessing this valuable heterocyclic compound. Its metal-free conditions, operational simplicity, and good to excellent yields make it a superior alternative to many classical synthetic routes.[5] By understanding the causality behind each experimental step, from the choice of a non-nucleophilic base to the necessity of an inert atmosphere, researchers can confidently implement and adapt this protocol for the synthesis of a diverse array of benzothiazole derivatives for applications in drug discovery and beyond.

References

- Kaur, R., & Kumar, K. (2021).

- Zhang, Y., Liu, Y., Xu, K., Wang, F., Zhang, H., & Ma, X. (2022). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Processes, 10(7), 1364. [Link]

- Wang, F., Cai, S., Wang, Z., & Xi, C. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Letters, 13(12), 3202–3205. [Link]

- SID. (n.d.). Synthesis of 2-Mercaptobenzothiazoles with Naphthalene-1, 8-diamine Reaction of o-Haloanilines and Carbon Disulfide.

- Gaba, M., & Mohan, C. (2016). 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications.

- Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2013).

- Baghdad Science Journal. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Baghdad Science Journal, 18(1). [Link]

- Iraqi Journal of Science. (2016). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Iraqi Journal of Science, 57. [Link]

- Bondar, A. V., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57, 436-448. [Link]

- ResearchGate. (2021). Proposed mechanism for the synthesis of benzothiazole derivatives via electrochemical C–H thiolation.

- Chen, J., Su, W., & Li, Z. (2018). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 23(7), 1637. [Link]

- Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. www.organic-chemistry.org. [Link]

- ResearchGate. (2016). Synthesis and Cyclization of Benzothiazole: Review.

- Lee, C. F., et al. (2011). Synthesis of Indoles from o-Haloanilines. HETEROCYCLES, 83(1), 105-115. [Link]

- Hwang, H. S., et al. (2020). Benzothiazole Synthesis: Mechanistic Investigation of an In Situ-Generated Photosensitizing Disulfide. The Journal of Organic Chemistry, 85(18), 11835–11843. [Link]

- Google Patents. (1994). Process for the preparation of 2-mercaptobenzothiazole.

- Sienkiewicz, N., et al. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives.

Sources

- 1. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]

- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Substituted 2-Mercaptobenzothiazoles: A Technical Guide for Researchers

Foreword

The landscape of modern drug discovery is characterized by an ever-present demand for novel molecular scaffolds that can address unmet medical needs. Among the myriad of heterocyclic compounds, the benzothiazole nucleus, and specifically its 2-mercapto derivatives, has emerged as a privileged structure. The inherent versatility of the 2-mercaptobenzothiazole (2-MBT) core, allowing for substitutions at various positions, has given rise to a vast library of analogues with a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights of substituted 2-mercaptobenzothiazoles, tailored for researchers, scientists, and drug development professionals. Our focus is to bridge the gap between synthetic chemistry and pharmacological application, offering not just a review of the literature, but a practical guide to harnessing the therapeutic potential of this remarkable class of compounds.

The 2-Mercaptobenzothiazole Scaffold: A Privileged Core in Medicinal Chemistry

The 2-mercaptobenzothiazole molecule is a bicyclic heterocyclic compound, consisting of a benzene ring fused to a thiazole ring, with a thiol group at the 2-position. This unique structural arrangement imparts favorable physicochemical properties, including lipophilicity and the ability to engage in various non-covalent interactions, which are crucial for biological activity.

The true potential of 2-MBT lies in the facile modification of its core structure. The thiol group at the 2-position serves as a versatile handle for introducing a wide array of substituents through S-alkylation, S-acylation, and other synthetic transformations. Furthermore, the benzene ring can be functionalized with various electron-donating or electron-withdrawing groups, allowing for fine-tuning of the molecule's electronic and steric properties. This synthetic tractability has enabled the generation of extensive libraries of substituted 2-mercaptobenzothiazoles, each with the potential for unique biological activities.[1][2][3]

General Synthetic Strategies

The synthesis of the 2-mercaptobenzothiazole core and its subsequent derivatization are well-established processes in organic chemistry. A common and efficient method for the synthesis of the core involves the reaction of o-haloanilines with carbon disulfide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[4] This approach offers high yields and avoids the harsh conditions associated with older methods.

Subsequent derivatization at the thiol group is typically achieved through nucleophilic substitution reactions. For instance, S-alkylation can be readily accomplished by reacting the sodium salt of 2-MBT with various alkyl or benzyl halides in a suitable solvent like N,N-dimethylformamide (DMF).[1]

Caption: General synthetic workflow for substituted 2-mercaptobenzothiazoles.

A Spectrum of Biological Activities

The structural diversity of substituted 2-mercaptobenzothiazoles translates into a wide array of biological activities, making them attractive candidates for various therapeutic applications.

Antimicrobial and Antifungal Activity

A significant body of research has highlighted the potent antimicrobial and antifungal properties of 2-mercaptobenzothiazole derivatives.[1][3][5][6][7] These compounds have shown activity against a broad range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and various fungal species like Candida albicans and Aspergillus niger.[1][2]

The mechanism of antimicrobial action is believed to involve the inhibition of essential bacterial enzymes.[1][2] For instance, some derivatives have been shown to inhibit dopamine β-hydroxylase.[1] The lipophilic nature of the benzothiazole ring facilitates penetration through the microbial cell membrane, allowing the molecule to reach its intracellular targets.

The nature and position of substituents on the 2-MBT scaffold play a crucial role in determining the antimicrobial potency. For example, derivatives bearing a 2-OCH₃-C₆H₄ group have demonstrated significant inhibitory activity against Escherichia coli and Candida albicans.[1] Conversely, the replacement of the S-H group with an S-Bn moiety has been shown to result in a considerable loss of antibacterial action in some series of compounds.[5]

| Compound ID | Substituent at Position 2 | Target Organism | Activity (MIC in µg/mL) | Reference |

| 2e | -SCH₂-(p-Cl-C₆H₄) | Staphylococcus aureus | 3.12 | [5] |

| 2l | -SCH₂-(p-F-C₆H₄) | Escherichia coli | 25 | [5] |

| - | -S-(CH₂)₃-CH=CH₂ | Candida albicans | 15.6 | [1] |

| - | -SCH₂CH=CH-C₂H₅ | Candida albicans | 15.6 | [1] |

Anticancer Activity

The anticancer potential of substituted 2-mercaptobenzothiazoles has garnered significant attention in recent years.[8][9][10] These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines, including those of the breast, lung, and pancreas.[2][11] The proposed mechanisms of action are diverse and include the inhibition of crucial enzymes involved in cancer cell proliferation and survival, such as protein kinases and carbonic anhydrase.[1]

Structure-activity relationship (QSAR) studies have been instrumental in guiding the design of more potent anticancer derivatives.[9][12] For instance, GQSAR analysis has revealed that the presence of hydrophobic groups at the R1 position can potentiate anticancer activity.[9][10]

| Compound ID | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |

| 4a | Pancreatic (PANC-1) | 27 ± 0.24 | [1] |

| 4b | Pancreatic (PANC-1) | 35 ± 0.51 | [1] |

| 6a | Lung (H1299) | ≤ 15 | [5] |

| 6b | Liver (HepG2) | ≤ 15 | [5] |

| 6c | Breast (MCF-7) | ≤ 15 | [5] |

Anti-inflammatory, Antiviral, and Other Activities

Beyond their antimicrobial and anticancer properties, substituted 2-mercaptobenzothiazoles have exhibited a range of other promising biological activities. These include anti-inflammatory, antiviral, antitubercular, and enzyme inhibitory activities.[1][3][13][14][15]

The anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory enzymes.[12] Certain derivatives have also shown antiviral activity against viruses such as the vaccinia virus.[13][16] Furthermore, some compounds have been identified as potent inhibitors of enzymes like monoamine oxidase and c-Jun N-terminal kinases, suggesting their potential in treating neurological and inflammatory disorders.[1][17]

Experimental Protocols for Biological Evaluation

To ensure the scientific integrity and reproducibility of research in this field, it is imperative to employ standardized and well-validated experimental protocols. The following sections provide detailed, step-by-step methodologies for key in vitro assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a cornerstone for evaluating the antimicrobial potency of novel compounds.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

-

Test compounds (substituted 2-mercaptobenzothiazoles)

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

96-well microtiter plates

-

Spectrophotometer

-

Sterile pipette tips and tubes

Procedure:

-

Preparation of Inoculum:

-

Culture the microbial strain overnight on an appropriate agar plate.

-

Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the appropriate broth in a separate 96-well plate to create a range of concentrations.

-

-

Assay Setup:

-

Transfer 50 µL of the diluted microbial inoculum to each well of a new 96-well plate.

-

Transfer 50 µL of each compound dilution to the corresponding wells containing the inoculum.

-

Include a positive control (inoculum with broth, no compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

-

-

Reading and Interpretation:

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Alternatively, the absorbance can be read using a microplate reader at 600 nm.

-

Caption: Workflow for MIC determination using the broth microdilution method.

Cytotoxicity and Anticancer Activity: MTT Assay

The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the concentration of a test compound that reduces the viability of a cancer cell line by 50% (IC₅₀).

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Test compounds (substituted 2-mercaptobenzothiazoles)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in complete cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

-

Incubation:

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ value from the dose-response curve.

-

Future Perspectives and Conclusion

The journey of substituted 2-mercaptobenzothiazoles from simple industrial chemicals to promising therapeutic agents is a testament to the power of medicinal chemistry. The extensive research conducted to date has laid a strong foundation, revealing a remarkable breadth of biological activities. However, the path to clinical translation requires continued and focused efforts.

Future research should prioritize:

-

Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds is crucial for rational drug design and identifying potential biomarkers for patient stratification.

-

In Vivo Efficacy and Safety: Promising in vitro candidates must be rigorously evaluated in relevant animal models to assess their efficacy, pharmacokinetic properties, and toxicological profiles.

-

Optimization of Lead Compounds: Structure-activity relationship studies should continue to guide the synthesis of analogues with improved potency, selectivity, and drug-like properties.

References

- Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Scientia Pharmaceutica, 80(4), 789–823. [Link]

- Franchini, C., Muraglia, M., Corbo, F., Florio, M. A., Di Mola, A., Rosato, A., Matucci, R., Nesi, M., Van Bambeke, F., & Vitali, C. (2009). Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity. Archiv der Pharmazie, 342(11), 605–613. [Link]

- Karak, M., Bal, C., & Gunes, H. S. (2020). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1338–1350. [Link]

- Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Semantic Scholar. [Link]

- Khan, I., Ibrar, A., Abbas, N., & Ali, S. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega, 8(11), 10429–10440. [Link]

- Kumar, R., Kumar, S., & Singh, P. (2022). Synthesis, Characterization and Evaluation of Some Novel 2-Mercaptobenzothiazole Derivatives: In Silico and Experimental Approach.

- Franchini, C., Muraglia, M., Corbo, F., Florio, M. A., Di Mola, A., Rosato, A., Matucci, R., Nesi, M., Van Bambeke, F., & Vitali, C. (2009). Synthesis and Biological Evaluation of 2-Mercapto-1,3-benzothiazole Derivatives with Potential Antimicrobial Activity.

- Karak, M., Bal, C., & Gunes, H. S. (2020). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anti-Cancer Agents in Medicinal Chemistry, 20(14), 1723–1732. [Link]

- Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review.

- Ammazzalorso, A., De Filippis, B., Fantacuzzi, M., Giampietro, L., Maccallini, C., & Amoroso, R. (2021). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis.

- Rada, B., Holbová, E., Mikulásek, S., Sidoová, E., & Gvozdjáková, A. (1979). Antiviral activity of benzothiazole and benzothiazolinethione derivatives in cell cultures. Acta Virologica, 23(3), 203–209. [Link]

- Wang, F., Cai, S., Wang, Z., & Xi, C. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Chemistry Portal. [Link]

- Azam, M. A., & Suresh, B. (2012).

- Kumar, P., Kumar, R., & Kumar, S. (2012). SYNTHESIS OF SOME DERIVATIVES OF 2-MERCAPTOBENZOTHIAZOLE AND THEIR EVALUATION AS ANTI-INFLAMMATORY AGENTS.

- Azam, M. A. (2014). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Internet Archive. [Link]

- Bhat, R., Kumbhar, P., & Helavi, V. (2019). Synthesis, characterization and evaluation of antibacterial and antifungal activity of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole derivatives. Chemistry & Biology Interface, 9(1), 1–11. [Link]

- Ullah, H., Khan, A., Sadiq, A., Khan, S., Ali, F., & Khan, M. A. (2019). 2-Mercapto Benzothiazole Derivatives: As Potential Leads for the Diabetic Management. Medicinal Chemistry, 16(5), 656–667. [Link]

- Azam, M. A., & Suresh, B. (2012).

- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]

- Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. [Link]

- Ullah, H., Khan, A., Sadiq, A., Khan, S., Ali, F., & Khan, M. A. (2020). 2-Mercapto Benzothiazole Derivatives: As Potential Leads for the Diabetic Management.

- Patel, N. B., & Shaikh, F. M. (2021). Benzothiazole Moiety and Its Derivatives as Antiviral Agents. Molecules, 26(16), 4937. [Link]

- Kumar, A., Chawla, G., & Sharma, A. (2006). Three-dimensional quantitative structure-activity relationship (3D-QSAR) and docking studies on (benzothiazole-2-yl) acetonitrile derivatives as c-Jun N-terminal kinase-3 (JNK3) inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(22), 5917–5925. [Link]

- Tapkir, A., Chitlange, S. S., & Bhole, R. (2021). Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer. The Thai Journal of Pharmaceutical Sciences, 45(6), 421-427. [Link]

- Tapkir, A., Chitlange, S. S., & Bhole, R. (2021). Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer compounds.

- Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review.

Sources

- 1. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 2. Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives [repository.bilkent.edu.tr]

- 3. researchgate.net [researchgate.net]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. reviberoammicol.com [reviberoammicol.com]

- 8. sphinxsai.com [sphinxsai.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. texaschildrens.org [texaschildrens.org]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 14. jocpr.com [jocpr.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. scispace.com [scispace.com]

- 17. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 7-Chloro-2-mercaptobenzothiazole

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 7-Chloro-2-mercaptobenzothiazole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—offering not just data, but the scientific rationale behind its interpretation. While direct experimental data for this specific compound is not widely published, this guide leverages data from closely related analogs and the parent compound, 2-mercaptobenzothiazole, to provide a robust predictive analysis.

The Structural Landscape of this compound

This compound, with the chemical formula C₇H₄ClNS₂ and a molecular weight of approximately 201.7 g/mol , is a substituted benzothiazole.[1] A critical aspect of its structure is the existence of thione-thiol tautomerism. Spectroscopic evidence for the parent compound, 2-mercaptobenzothiazole, indicates that the thione tautomer is the predominant form in the solid state and in solution.[2] This guide will therefore focus on the characterization of the thione tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be dominated by the signals from the aromatic protons. The substitution pattern on the benzene ring dictates the chemical shifts and coupling patterns.

| Predicted Proton Signal | Approximate Chemical Shift (ppm) | Predicted Multiplicity | Justification |

| N-H | 13.0 - 14.0 | Broad singlet | The proton on the nitrogen in the thione tautomer is expected to be significantly deshielded due to the electron-withdrawing nature of the adjacent C=S group and the aromatic ring. Its broadness is a result of quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. |

| H-4 | 7.6 - 7.8 | Doublet | This proton is ortho to the electron-withdrawing thiazole ring, leading to a downfield shift. It will be split by the adjacent H-5. |

| H-5 | 7.2 - 7.4 | Triplet | This proton is coupled to both H-4 and H-6, resulting in a triplet. |

| H-6 | 7.4 - 7.6 | Doublet | This proton is ortho to the chlorine atom, which will influence its chemical shift. It will be split by the adjacent H-5. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The predicted chemical shifts are based on data from related chlorinated and non-chlorinated benzothiazoles.[3][4][5]

| Predicted Carbon Signal | Approximate Chemical Shift (ppm) | Justification |

| C=S | 180 - 190 | The thione carbon is highly deshielded and appears significantly downfield. |

| C-3a | 150 - 155 | This is a quaternary carbon at the fusion of the two rings, and its chemical shift is influenced by the adjacent nitrogen and sulfur atoms. |

| C-7a | 130 - 135 | Another quaternary carbon at the ring fusion, its shift is influenced by the aromatic system. |

| C-7 (C-Cl) | 128 - 133 | The carbon directly attached to the chlorine atom will have its chemical shift influenced by the electronegativity of the halogen. |

| C-4 | 125 - 130 | Aromatic carbon adjacent to the thiazole ring. |

| C-6 | 120 - 125 | Aromatic carbon ortho to the chlorine atom. |

| C-5 | 120 - 125 | Aromatic carbon. |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Analysis

Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| N-H Stretch | 3100 - 3300 | Medium, Broad | Characteristic of the N-H bond in the thione tautomer. Broadening can occur due to hydrogen bonding. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Stretching vibrations of the C-H bonds on the benzene ring. |

| C=N Stretch | 1600 - 1650 | Medium to Strong | Stretching of the carbon-nitrogen double bond within the thiazole ring.[6] |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong | Skeletal vibrations of the benzene ring. |

| C=S Stretch | 1000 - 1250 | Medium to Strong | Thione C=S stretching vibration. |

| C-S Stretch | 650 - 750 | Medium | Stretching of the carbon-sulfur single bond in the thiazole ring.[6] |

| C-Cl Stretch | 600 - 800 | Strong | Stretching vibration of the carbon-chlorine bond. |

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for solid powders.

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and performing a background scan.

-

Sample Application: Place a small amount of the this compound powder onto the ATR crystal.

-

Pressure Application: Apply consistent pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

-

Data Acquisition: Collect the IR spectrum over the desired range (typically 4000 - 400 cm⁻¹).

-

Data Processing: Perform an ATR correction if necessary and label the significant peaks.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its identification.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The mass spectrum of this compound is expected to show a prominent molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks:

-

m/z ≈ 201 (for C₇H₄³⁵ClNS₂)

-

m/z ≈ 203 (for C₇H₄³⁷ClNS₂) with an intensity of about one-third of the m/z 201 peak.

-

-

Key Fragmentation Pathways: Electron impact ionization is likely to induce fragmentation. Predicted fragmentation patterns include:

-

Loss of the chlorine atom.

-

Loss of the SH group.

-

Fission of the thiazole ring.

-

Logical Flow of Mass Spectrometry Analysis

Caption: The sequential stages of a mass spectrometry experiment.

Conclusion

The spectroscopic characterization of this compound relies on a synergistic application of NMR, IR, and Mass Spectrometry. While direct experimental data may be limited, a thorough analysis of the spectra of related compounds provides a solid foundation for predicting and interpreting its spectroscopic features. The data and protocols presented in this guide offer a comprehensive framework for researchers to confidently identify and characterize this molecule.

References

- Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (2017).

- Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Deriv

- Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Deriv

- 5-Chloro-2-mercaptobenzothiazole. PubChem. [Link]

- Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives.

- 2-Mercaptobenzothiazole. Wikipedia. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 5-Chloro-2-mercaptobenzothiazole | C7H4ClNS2 | CID 2723842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Chloro-2-mercaptobenzothiazole (5331-91-9) 13C NMR [m.chemicalbook.com]

- 6. repository.qu.edu.iq [repository.qu.edu.iq]

An In-Depth Technical Guide to the Discovery and History of 2-Mercaptobenzothiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and evolving applications of 2-mercaptobenzothiazole (2-MBT) and its derivatives. Initially developed as a revolutionary accelerator for rubber vulcanization, the unique chemical properties of the 2-MBT scaffold have led to its widespread use in diverse fields, including corrosion inhibition, medicinal chemistry, and agriculture. This document delves into the historical context of its discovery, details its synthesis and mechanism of action in various applications, and explores the development of its derivatives. Detailed experimental protocols, data summaries, and explanatory diagrams are provided to offer a thorough resource for professionals in research and development.

PART 1: A Landmark Discovery in Industrial Chemistry

The story of 2-mercaptobenzothiazole (2-MBT) is a compelling narrative of scientific inquiry meeting industrial need. Its discovery was a direct result of the intensive search for chemical agents that could improve the efficiency and quality of rubber vulcanization in the early 20th century.

The Precursor Era: Challenges in Rubber Vulcanization

Following Charles Goodyear's 1844 patent for vulcanization, the rubber industry still faced significant challenges. The process was lengthy and required high temperatures, often leading to inconsistent product quality. Early accelerators, such as basic metal oxides and aniline, were either inefficient or highly toxic. The discovery of less toxic aniline derivatives like thiocarbanilide was an improvement, but the quest for a more potent and safer accelerator continued.[1]

The Breakthrough: 2-Mercaptobenzothiazole Emerges

In the 1920s, a significant breakthrough occurred. Workers at Pirelli and Goodyear Tire & Rubber independently reported the exceptional vulcanization accelerating properties of 2-MBT.[2] This discovery is largely credited to the systematic research led by Lorin B. Sebrell at Goodyear.[2] The use of 2-MBT dramatically reduced vulcanization times and required less sulfur at milder temperatures, resulting in a stronger, more durable rubber product.[2][3] This innovation revolutionized the tire industry and cemented the importance of organic accelerators in rubber manufacturing.

PART 2: The Chemistry and Synthesis of 2-Mercaptobenzothiazole

The versatility of 2-MBT stems from its unique molecular structure and reactivity. Understanding its synthesis is fundamental to appreciating its widespread applications.

Industrial Synthesis of 2-MBT

The primary industrial method for synthesizing 2-MBT is the reaction of aniline, carbon disulfide, and sulfur at elevated temperatures and pressures.[2][4][5] The idealized chemical equation for this process is:

C₆H₅NH₂ + CS₂ + S → C₆H₄(NH)SC=S + H₂S[2]

A traditional laboratory-scale synthesis, originally developed by A.W. Hofmann, involves the reaction of 2-aminothiophenol with carbon disulfide.[2][6] Modern variations of this synthesis aim for higher yields and more environmentally friendly conditions.[6][7]

Experimental Protocol: A Modern, High-Yield Synthesis Approach

A contemporary and efficient method for synthesizing 2-MBT derivatives involves a DBU-promoted tandem reaction of o-haloanilines and carbon disulfide.[7] This approach avoids the harsh conditions of traditional methods.

-

Reaction Setup: In a reaction vessel, dissolve the starting o-haloaniline in toluene.

-

Reagent Addition: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a promoter, followed by the dropwise addition of carbon disulfide.

-

Heating: Heat the reaction mixture to 80°C.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is worked up through extraction and purified by column chromatography to yield the 2-mercaptobenzothiazole derivative.

The Role of 2-MBT in Rubber Vulcanization

Sulfur vulcanization is a chemical process that converts natural rubber and other polymers into more durable materials by forming cross-links between polymer chains.[8] 2-MBT acts as a primary accelerator in this process, significantly speeding up the rate of vulcanization.[8]

The mechanism involves 2-MBT reacting with sulfur to form an active sulfurating agent. This intermediate then efficiently transfers sulfur to the rubber polymer chains, creating the desired cross-links. The process is often enhanced by activators such as zinc oxide and stearic acid.

Caption: Simplified workflow of 2-MBT accelerated rubber vulcanization.

PART 3: Diversification of Applications Beyond Rubber

The utility of 2-mercaptobenzothiazole extends far beyond its initial application in the rubber industry. Its derivatives have been developed for a wide array of uses.

Corrosion Inhibition

2-MBT and its derivatives are effective corrosion inhibitors, particularly for copper and its alloys.[9][10] They form a protective film on the metal surface, preventing corrosive substances from causing damage. This property has led to their use in cooling systems, industrial fluids, and antifreeze.[3][5]

Caption: Mechanism of corrosion inhibition by 2-MBT on a metal surface.

Medicinal and Pharmaceutical Potential

The benzothiazole scaffold is a privileged structure in medicinal chemistry, and 2-MBT derivatives have shown a broad spectrum of biological activities.[7][11] These include:

-

Antimicrobial and Antifungal Properties: Certain derivatives are effective against various bacteria and fungi.[11][12]

-

Enzyme Inhibition: They have been identified as potent inhibitors of several enzymes, including heat shock protein 90 (Hsp90), which is a target in cancer therapy.[7][11]

-

Anti-inflammatory and Anti-allergic Agents: Research has demonstrated the potential of these compounds in treating inflammation and allergic reactions.[11]

The development of new drugs based on the 2-MBT structure is an active area of research, with a focus on synthesizing novel derivatives and evaluating their therapeutic efficacy.[12]

Table 1: Key Derivatives of 2-Mercaptobenzothiazole and Their Applications

| Derivative | Abbreviation | Primary Application |

| 2,2'-Dithiobis(benzothiazole) | MBTS | Vulcanization accelerator, fungicide, insecticide[11] |

| N-Cyclohexyl-2-benzothiazolesulfenamide | CBS | Delayed-action vulcanization accelerator[10] |

| 2-(Thiocyanomethylthio)benzothiazole | TCMTB | Fungicide for agricultural use[11] |

| Zinc 2-mercaptobenzothiazole | ZMBT | Vulcanization accelerator, plasticizer[9][12] |

Agricultural and Other Industrial Uses

In agriculture, 2-MBT derivatives like 2-(thiocyanomethylthio)benzothiazole are used as potent fungicides to protect crops.[11] Additionally, 2-MBT and its salts have found applications as biocides and preservatives in adhesives, paper, and textiles.[3] It has also been historically used in the gold-mining industry for froth flotation.[2][3]

Sources

- 1. Accelerator | Synthetic Rubber, Vulcanization, Compounding | Britannica [britannica.com]

- 2. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]

- 3. atamankimya.com [atamankimya.com]

- 4. US6222041B1 - Method for the production of 2-mercaptobenzothiazole - Google Patents [patents.google.com]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production [mdpi.com]

- 7. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]

- 8. Sulfur vulcanization - Wikipedia [en.wikipedia.org]

- 9. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives [mdpi.com]

An In-depth Technical Guide to the Tautomeric Forms of 2-Mercaptobenzothiazole

Abstract

2-Mercaptobenzothiazole (2-MBT) is a cornerstone molecule in industrial chemistry, primarily known for its role as a vulcanization accelerator in the rubber industry.[1][2] Its utility, however, extends to diverse fields including corrosion inhibition, drug development, and synthetic organic chemistry.[1][2][3] The chemical behavior and efficacy of 2-MBT in these applications are intrinsically linked to its fascinating tautomeric nature. This technical guide provides a comprehensive exploration of the thione-thiol tautomerism of 2-MBT, delving into the structural nuances, the equilibrium dynamics, and the advanced analytical techniques employed for its characterization. We will examine the theoretical underpinnings of its tautomeric preference and provide practical, field-proven methodologies for its study, aimed at researchers, scientists, and professionals in drug development and materials science.

The Thione-Thiol Tautomerism of 2-Mercaptobenzothiazole

2-Mercaptobenzothiazole can exist in two tautomeric forms: the thione form (1,3-benzothiazole-2(3H)-thione) and the thiol form (1,3-benzothiazole-2-thiol).[4][5] This equilibrium involves the migration of a proton between the nitrogen and the exocyclic sulfur atom.

It is now widely accepted, based on extensive experimental and computational evidence, that the thione form is the predominant and more stable tautomer in the gas phase, in solution, and in the solid state.[4][6] In fact, the name "2-mercaptobenzothiazole" is considered a misnomer, with "benzothiazoline-2-thione" being a more accurate representation of its dominant structure.[4]

The preference for the thione tautomer is a critical aspect of 2-MBT's chemistry. This stability is attributed to the greater thermodynamic stability of the C=S double bond within the ring system.[4] Theoretical calculations have indicated that the thione tautomer is approximately 39 kJ/mol lower in energy than the thiol form.[4]

The tautomeric equilibrium can be influenced by several factors, most notably pH. In alkaline conditions (pH greater than 7), 2-MBT deprotonates to form the thiolate anion, which is the most abundant species in this range.[4]

Below is a Graphviz diagram illustrating the tautomeric equilibrium of 2-mercaptobenzothiazole.

Caption: Tautomeric equilibrium of 2-mercaptobenzothiazole.

Spectroscopic Characterization of Tautomeric Forms

The elucidation of the dominant tautomeric form of 2-MBT has been heavily reliant on various spectroscopic techniques. Each method provides unique insights into the molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the thione and thiol tautomers. In the thione form, the proton is attached to the nitrogen atom, while in the thiol form, it is on the exocyclic sulfur.

-

¹H NMR: The presence of a signal corresponding to an N-H proton and the absence of a distinct S-H proton signal in solution-state NMR spectra are strong evidence for the predominance of the thione tautomer.[4] The chemical shift of the N-H proton can be observed, although it may be broad and its position can be solvent-dependent.

-

¹³C NMR: The chemical shift of the C2 carbon (the carbon atom bonded to both sulfur and nitrogen) is particularly informative. In the thione form, this carbon is part of a C=S double bond, leading to a characteristic downfield chemical shift.

Table 1: Representative ¹³C NMR Chemical Shifts for 2-Mercaptobenzothiazole Derivatives

| Carbon Atom | Typical Chemical Shift (ppm) | Rationale for Tautomer Assignment |

| C=S | ~167 | The downfield shift is characteristic of a thiocarbonyl group, strongly supporting the thione structure.[7] |

| Aromatic Carbons | 120-152 | The chemical shifts of the benzene ring carbons are consistent with the benzothiazole scaffold.[8] |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides direct evidence for the presence of specific functional groups.

-

IR Spectroscopy: The key diagnostic absorption band for the thione tautomer is the C=S stretching vibration. Additionally, the presence of an N-H stretching vibration and the absence of a distinct S-H stretching band further corroborate the thione structure.[6][9]

-

Raman Spectroscopy: Similar to IR, Raman spectroscopy can identify the characteristic vibrational modes of the thione tautomer.[6]

Table 2: Key Vibrational Frequencies for 2-Mercaptobenzothiazole (Thione Form)

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

| N-H Stretch | 3400-3300 | Indicates the presence of a proton on the nitrogen atom. |

| C=S Stretch | 1250-1020 | A strong indicator of the thiocarbonyl group.[10] |

| Aromatic C-H Stretch | 3100-3000 | Characteristic of the benzene ring. |